molecular formula C10H13N3O B13330388 7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13330388
M. Wt: 191.23 g/mol
InChI Key: RPRKFEYLHIHLRF-UHFFFAOYSA-N
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Description

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,6-dimethylpyrazole with ethyl acetoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and dimethyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

7-ethyl-3,6-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-4-8-7(3)10(14)12-9-6(2)5-11-13(8)9/h5H,4H2,1-3H3,(H,12,14)

InChI Key

RPRKFEYLHIHLRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=C(C=NN12)C)C

Origin of Product

United States

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